1-(8-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine;dihydrochloride
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Overview
Description
1-(8-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine; dihydrochloride is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic aromatic organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(8-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine; dihydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 8-bromoimidazo[1,2-a]pyridin-2-ylamine with ethyl chloroformate followed by reduction with lithium aluminum hydride (LiAlH4). The reaction conditions typically require anhydrous solvents, inert atmosphere, and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production rate and the specific requirements of the synthesis process. The use of automated systems and real-time monitoring can help optimize the production process and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(8-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine; dihydrochloride can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, can be employed to form carbon-carbon bonds.
Major Products Formed: The major products formed from these reactions include various derivatives of 1-(8-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine; dihydrochloride, which can be further modified for specific applications.
Scientific Research Applications
1-(8-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine; dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(8-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine; dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(8-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine; dihydrochloride is similar to other imidazo[1,2-a]pyridine derivatives, such as 1-(8-bromoimidazo[1,2-a]pyridin-2-yl)methanamine and 1-(8-bromoimidazo[1,2-a]pyridin-2-yl)ethanol These compounds share structural similarities but may differ in their chemical properties and biological activities
Properties
IUPAC Name |
1-(8-bromoimidazo[1,2-a]pyridin-2-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3.2ClH/c1-6(11)8-5-13-4-2-3-7(10)9(13)12-8;;/h2-6H,11H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUMOSOVYMLRJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN2C=CC=C(C2=N1)Br)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrCl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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